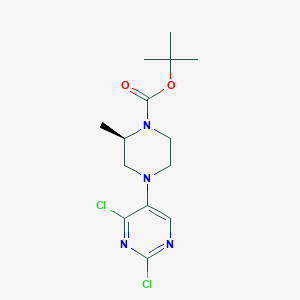![molecular formula C6H8O2 B13334499 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13334499.png)
2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclo ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which is facilitated by photochemistry . This approach allows for the efficient construction of the bicyclic framework under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of photochemical cycloaddition and subsequent functionalization are likely employed. These methods ensure high yields and purity, making the compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various nucleophiles can attack the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Reduction: 2-Oxabicyclo[2.1.1]hexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde involves its interaction with various molecular targets. The compound’s unique structure allows it to act as a bioisostere, mimicking the properties of ortho- and meta-benzenes. This bioisosterism enables the compound to engage in specific molecular interactions, influencing biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 2-Oxabicyclo[2.1.1]hexane-1-methanol
- 2-Oxabicyclo[2.1.1]hexane-1-thiol
Comparison: 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity compared to its carboxylic acid, alcohol, and thiol counterparts. This reactivity makes it a versatile intermediate in organic synthesis, allowing for the creation of a diverse array of derivatives .
Eigenschaften
IUPAC Name |
2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-1-5(2-6)3-8-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEDVGRYURMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334452.png)

![3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13334461.png)
![1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13334469.png)



![6,11,16-trioxapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4(8),9,12,14(18)-hexaene-5,7,15,17-tetrone](/img/structure/B13334500.png)

